N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide
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Description
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.06776246 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2397-0099 is Tankyrase (TNKS) , specifically TNKS-1 and TNKS-2. These enzymes are part of the poly(ADP-ribose) polymerase (PARP) family and play crucial roles in various cellular processes, including Wnt signaling, telomere maintenance, and mitosis . By inhibiting TNKS, F2397-0099 can disrupt these processes, making it a potential therapeutic agent in cancer treatment.
Mode of Action
F2397-0099 interacts with the catalytic domain of TNKS, inhibiting its poly(ADP-ribosyl)ation activity. This inhibition prevents the addition of ADP-ribose polymers to target proteins, which is essential for their function and stability. As a result, the degradation of Axin, a negative regulator of the Wnt signaling pathway, is inhibited, leading to the suppression of Wnt signaling .
Biochemical Pathways
The inhibition of TNKS by F2397-0099 primarily affects the Wnt signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By stabilizing Axin, F2397-0099 suppresses Wnt signaling, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, TNKS inhibition can affect telomere maintenance and mitotic processes, further contributing to its anticancer effects .
Pharmacokinetics
The pharmacokinetics of F2397-0099 involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties influence its bioavailability and therapeutic efficacy, with oral administration providing a convenient route for systemic delivery .
Result of Action
At the molecular level, F2397-0099’s inhibition of TNKS leads to the stabilization of Axin and suppression of Wnt signaling. This results in decreased cell proliferation and increased apoptosis in cancer cells. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression, making F2397-0099 a promising anticancer agent .
Action Environment
The efficacy and stability of F2397-0099 can be influenced by various environmental factors:
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-9(14-10(16)8-3-2-5-18-8)11(17)15-4-6-19-12(15)13-7/h4,6,8H,2-3,5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJQWDPSVNBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.